An In-depth Technical Guide to Terephthalaldehyde (CAS No. 623-27-8) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Terephthalaldehyde (CAS No. 623-27-8) for Researchers and Drug Development Professionals
An Introduction to a Versatile Aromatic Aldehyde
Terephthalaldehyde (CAS No. 623-27-8), a symmetrical aromatic dialdehyde, serves as a pivotal building block in contemporary chemical synthesis. Its rigid phenylene core and two reactive aldehyde functionalities, positioned in a para-orientation, make it an invaluable precursor for a diverse array of molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in the synthesis of Schiff bases and covalent organic frameworks (COFs), and an exploration of its relevance in drug discovery and materials science.
Chemical and Physical Properties
Terephthalaldehyde is a white to light yellow crystalline solid with a distinct aromatic odor.[1] It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents, including ethanol, ether, and dimethylformamide (DMF).[1][2] Key quantitative data for terephthalaldehyde are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₆O₂ | [2][3] |
| Molecular Weight | 134.13 g/mol | |
| Melting Point | 114-116 °C | |
| Boiling Point | 245-248 °C | |
| Density | 1.06 g/cm³ | |
| Flash Point | 76 °C | |
| Water Solubility | 3 g/L (at 50 °C) | |
| Appearance | White to light yellow crystalline powder |
Spectroscopic Data
The structural integrity of terephthalaldehyde can be confirmed through various spectroscopic techniques.
| Spectroscopic Data | Characteristic Peaks/Signals |
| FT-IR (KBr, cm⁻¹) | ~1694 (C=O stretching), ~2873 (C-H stretching in aldehyde), ~3027 (aromatic C-H stretching) |
| ¹H NMR (DMSO-d₆, ppm) | ~10.07 (s, 2H, -CHO), ~8.32 (s, 4H, Ar-H) |
| ¹³C NMR (DMSO-d₆, ppm) | ~193.40 (-CHO), ~161.79 (Ar-C), ~130.0 (Ar-C) |
| Mass Spectrum (EI, m/z) | 134 (M⁺) |
Experimental Protocols
The reactivity of the aldehyde groups in terephthalaldehyde makes it a versatile starting material for various condensation reactions. Below are detailed protocols for the synthesis of Schiff bases and covalent organic frameworks.
Synthesis of Schiff Bases
Schiff bases, or imines, are formed through the condensation reaction between an aldehyde and a primary amine. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
General Protocol for the Synthesis of a Bis-Schiff Base from Terephthalaldehyde and an Aromatic Amine:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of terephthalaldehyde in 25 mL of absolute ethanol with gentle heating. In a separate beaker, dissolve 2.0 mmol of the desired aromatic amine in 15 mL of absolute ethanol.
-
Reaction: Slowly add the ethanolic solution of the aromatic amine to the terephthalaldehyde solution. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, a precipitate will typically form. Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration and wash it several times with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Characterization: The structure of the synthesized Schiff base can be confirmed by FT-IR (disappearance of the C=O stretch of the aldehyde and appearance of the C=N stretch of the imine), ¹H NMR, and mass spectrometry.
Synthesis of Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. Terephthalaldehyde is a common linear linker used in the synthesis of 2D COFs.
Solvothermal Synthesis of a 2D Imine-Linked COF:
-
Preparation of the Monomer Solution: In a Pyrex tube, add 0.3 mmol of a planar amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene) and 0.45 mmol of terephthalaldehyde.
-
Addition of Solvent System: Add a mixture of solvents, typically o-dichlorobenzene and n-butanol (1:1 v/v), to the tube.
-
Addition of Catalyst: Add an aqueous solution of acetic acid (6 M) to the mixture to catalyze the imine formation.
-
Sonication and Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing and Heating: Seal the Pyrex tube under vacuum. Place the sealed tube in an oven and heat at 120 °C for 3 days.
-
Isolation and Washing: After cooling to room temperature, collect the precipitated solid by filtration. Wash the product sequentially with anhydrous acetone, anhydrous tetrahydrofuran, and anhydrous dichloromethane.
-
Drying: Dry the COF product under vacuum at 150 °C overnight.
Characterization: The crystallinity of the COF can be confirmed by powder X-ray diffraction (PXRD). The porosity is typically characterized by nitrogen adsorption-desorption measurements (BET analysis). The formation of the imine linkage can be verified by FT-IR spectroscopy.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Relevance in Drug Discovery and Development
While terephthalaldehyde itself is primarily a synthetic intermediate, its derivatives, particularly Schiff bases, have garnered significant attention in the field of drug discovery. The imine linkage is a key structural motif in many biologically active compounds.
Antimicrobial Activity:
Schiff bases derived from terephthalaldehyde have demonstrated promising antibacterial and antifungal activities. The mechanism of action for aldehydes and their derivatives against microbes is often multifactorial, involving:
-
Membrane Disruption: Aldehydes can interact with and disrupt the integrity of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.
-
Enzyme Inhibition: The electrophilic nature of the aldehyde and imine groups allows them to react with nucleophilic residues (such as thiols and amines) in essential enzymes, leading to their inactivation.
-
Interaction with Nucleic Acids: At higher concentrations, some aldehydes have been shown to interact with DNA and RNA, interfering with replication and transcription.
The development of novel antimicrobial agents is a critical area of research, and terephthalaldehyde provides a versatile scaffold for the synthesis of new Schiff base candidates.
Safety and Handling
Terephthalaldehyde is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of accidental contact, flush the affected area with copious amounts of water.
Conclusion
Terephthalaldehyde is a foundational chemical with significant utility in both materials science and medicinal chemistry. Its straightforward reactivity and rigid structure make it an ideal candidate for the construction of complex and functional molecules. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize terephthalaldehyde in their synthetic endeavors, paving the way for the discovery of novel materials and therapeutic agents.
